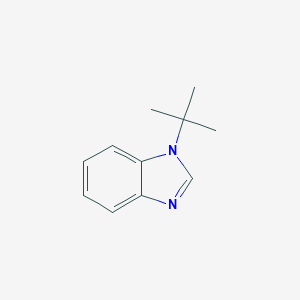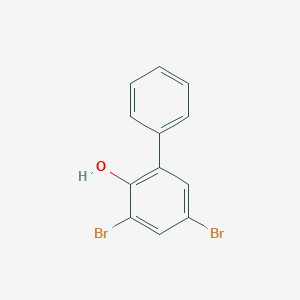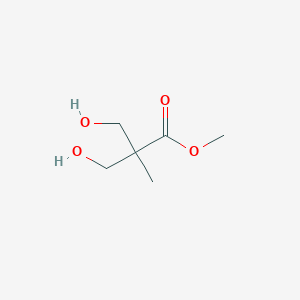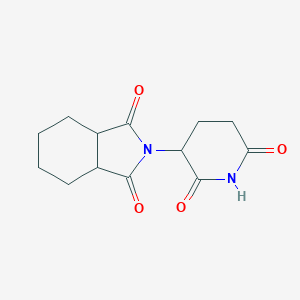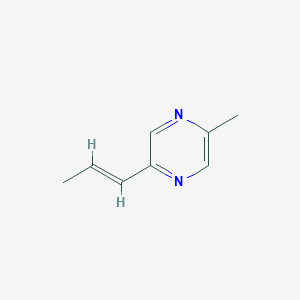
Benzaldehyde, 2,3-difluoro-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2,3-difluoro-, oxime is a chemical compound that has been widely used in scientific research. It is an organic compound with the chemical formula C7H6F2NO. This compound is also known as 2,3-difluorobenzaldoxime, and it is used in various fields of research, including medicinal chemistry, pharmaceuticals, and biochemistry.
作用機序
The mechanism of action of Benzaldehyde, 2,3-difluoro-, oxime is not well understood. However, it is known that it can react with various functional groups, including aldehydes, ketones, and nitro groups. It can also react with reactive oxygen species, which makes it a useful probe for their detection.
Biochemical and Physiological Effects:
Benzaldehyde, 2,3-difluoro-, oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity in animal studies. It has also been reported to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
Benzaldehyde, 2,3-difluoro-, oxime has several advantages for lab experiments. It is readily available, and it is relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is moderately toxic, which makes it unsuitable for some experiments. It is also not very soluble in water, which can limit its use in aqueous systems.
将来の方向性
There are several future directions for the research on Benzaldehyde, 2,3-difluoro-, oxime. One of the most promising directions is the development of new drugs based on this compound. It has been shown to have potential as an antimicrobial agent, and it may have other therapeutic applications as well. Another direction is the development of new fluorescent dyes based on this compound. It has been shown to have potential as a probe for the detection of reactive oxygen species, and it may have other applications in fluorescence microscopy and imaging. Finally, further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
合成法
The synthesis of Benzaldehyde, 2,3-difluoro-, oxime can be achieved through various methods. One of the most common methods is the reaction of 2,3-difluoronitrobenzene with hydroxylamine hydrochloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. Another method involves the reaction of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
科学的研究の応用
Benzaldehyde, 2,3-difluoro-, oxime has been widely used in scientific research. It is used in medicinal chemistry as a building block for the synthesis of various drugs. It is also used in pharmaceuticals as an intermediate for the synthesis of various drugs. In biochemistry, it is used as a reagent for the determination of ketones and aldehydes. It is also used as a probe for the detection of reactive oxygen species. Moreover, it is used in the synthesis of various fluorescent dyes.
特性
CAS番号 |
18355-77-6 |
|---|---|
製品名 |
Benzaldehyde, 2,3-difluoro-, oxime |
分子式 |
C7H5F2NO |
分子量 |
157.12 g/mol |
IUPAC名 |
(NE)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
InChIキー |
SZJWOEBXPAJXAT-ONNFQVAWSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)F)F)/C=N/O |
SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
正規SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





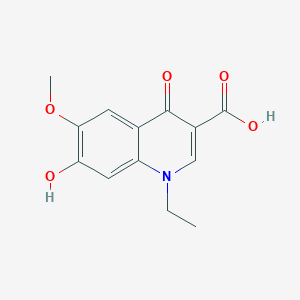
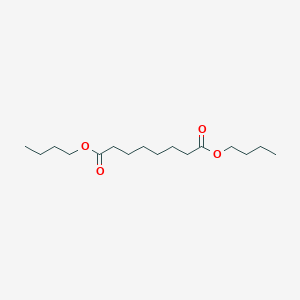
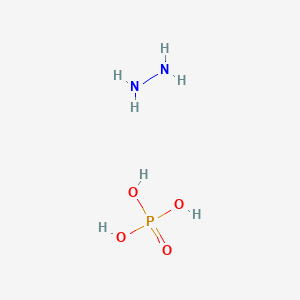
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)


